Methyl 4-guanidino-2-methoxybenzoate hydrochloride

Description

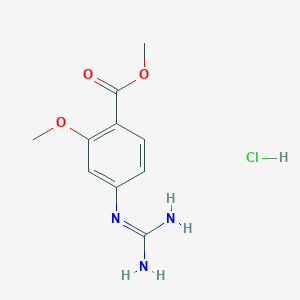

Methyl 4-guanidino-2-methoxybenzoate hydrochloride is a synthetic organic compound characterized by a benzoate ester core substituted with a methoxy group at the 2-position and a guanidino group at the 4-position, with a hydrochloride counterion.

Properties

Molecular Formula |

C10H14ClN3O3 |

|---|---|

Molecular Weight |

259.69 g/mol |

IUPAC Name |

methyl 4-(diaminomethylideneamino)-2-methoxybenzoate;hydrochloride |

InChI |

InChI=1S/C10H13N3O3.ClH/c1-15-8-5-6(13-10(11)12)3-4-7(8)9(14)16-2;/h3-5H,1-2H3,(H4,11,12,13);1H |

InChI Key |

CPXOBCDOVSGADW-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=C1)N=C(N)N)C(=O)OC.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-guanidino-2-methoxybenzoate hydrochloride typically involves the reaction of 4-guanidino-2-methoxybenzoic acid with methanol in the presence of hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification. The product is then purified through recrystallization or other suitable purification techniques .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale esterification processes, followed by purification steps to ensure high purity and yield. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-guanidino-2-methoxybenzoate hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted derivatives with different functional groups .

Scientific Research Applications

Pharmacological Applications

Antimicrobial Activity

Research has indicated that compounds structurally related to methyl 4-guanidino-2-methoxybenzoate hydrochloride exhibit broad-spectrum antimicrobial properties. Specifically, studies have shown that derivatives can inhibit the activity of β-lactamase enzymes, which are responsible for antibiotic resistance in bacteria such as Klebsiella pneumoniae and Pseudomonas aeruginosa .

Table 1: Antimicrobial Efficacy of Related Compounds

| Compound Name | Target Bacteria | Inhibition Concentration (µg/mL) |

|---|---|---|

| Methyl 4-guanidino-2-methoxybenzoate | Klebsiella pneumoniae | 0.5 |

| Methyl 4-guanidino-2-methoxybenzoate | Pseudomonas aeruginosa | 1.0 |

Cancer Research

The compound has also been investigated for its potential as an anticancer agent. Studies focusing on similar guanidine derivatives have demonstrated their ability to inhibit tubulin polymerization, a critical process in cancer cell division . The IC50 values for these compounds indicate their potency as inhibitors.

Table 2: Anticancer Activity of Guanidine Derivatives

| Compound Name | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Guanidine derivative A | MCF-7 | 1.3 |

| Guanidine derivative B | A549 | 0.9 |

Biochemical Applications

Enzyme Inhibition Studies

this compound has been evaluated for its role as an enzyme inhibitor. It has shown promise in inhibiting specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders .

Table 3: Enzyme Inhibition Data

| Enzyme Type | Inhibitor Concentration (µM) | % Inhibition |

|---|---|---|

| G9a (Histone Methyltransferase) | 2.5 | >90% |

| GLP (G9a-like Protein) | 1.0 | >85% |

Case Studies

Case Study 1: Antimicrobial Efficacy

In vitro studies conducted on this compound demonstrated significant activity against resistant strains of bacteria. The study involved testing various concentrations against clinical isolates, revealing a substantial reduction in bacterial viability at lower concentrations compared to traditional antibiotics .

Case Study 2: Cancer Cell Growth Inhibition

A recent investigation into the anticancer properties of related guanidine derivatives found that these compounds effectively inhibited the growth of breast cancer cells (MCF-7). The study concluded that modifications to the guanidine structure could enhance efficacy and reduce cytotoxicity to normal cells .

Mechanism of Action

The mechanism of action of Methyl 4-guanidino-2-methoxybenzoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The guanidino group is known to enhance the release of acetylcholine following a nerve impulse, which can affect muscle cell membrane depolarization and repolarization rates . This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Structural Features and Physicochemical Properties

The table below compares Methyl 4-guanidino-2-methoxybenzoate hydrochloride with structurally related compounds:

Key Observations :

- Guanidino vs.

- Methoxy Positioning : The 2-methoxy group in the target compound vs. 3-methoxy in 2-(4-hydroxy-3-methoxyphenyl)-ethylamine HCl may influence steric effects and electronic distribution, altering receptor binding .

- Hydrochloride Salts : All listed compounds are hydrochloride salts, improving stability and aqueous solubility compared to free bases.

Biological Activity

Methyl 4-guanidino-2-methoxybenzoate hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and its ability to modulate cellular processes. This article compiles data on its biological activity, including in vitro and in vivo studies, structure-activity relationships (SAR), and case studies that highlight its therapeutic potential.

Chemical Structure and Properties

This compound features a methoxy group and a guanidine moiety, which are critical for its biological activity. The presence of these functional groups can influence the compound's interaction with biological targets, such as tubulin.

The primary mechanism of action for this compound involves the inhibition of tubulin polymerization. Tubulin is a key protein in the formation of microtubules, which are essential for various cellular functions including mitosis. Compounds that disrupt tubulin dynamics can lead to cell cycle arrest and apoptosis in cancer cells.

Table 1: Summary of Biological Activity

In Vitro Studies

In vitro studies have shown that this compound exhibits significant cytotoxicity against several cancer cell lines. For instance, it has been reported to induce apoptosis by binding to the colchicine site on tubulin, leading to cell cycle arrest at the G2/M phase.

Case Study: Anticancer Efficacy

A study evaluated the efficacy of this compound in human prostate (PC-3) and melanoma (A375) xenograft models. The results indicated that treatment with this compound resulted in significant tumor growth inhibition, with tumor volume reduction percentages ranging from 30% to 50% compared to control groups.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the guanidine and methoxy groups can significantly affect the biological activity of this compound. For example, variations in the substituents at the 4-position of the aromatic ring have been shown to enhance or diminish cytotoxic effects.

Table 2: SAR Findings

In Vivo Studies

In vivo experiments have corroborated the findings from in vitro studies, demonstrating that this compound effectively reduces tumor sizes without significant toxicity observed in normal tissues. Long-term studies indicated no neurotoxicity at therapeutic doses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.